3-Nitrobenzamidine hydrochloride

Description

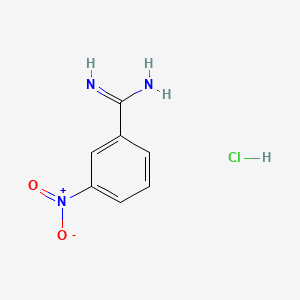

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-nitrobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-2-1-3-6(4-5)10(11)12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNQVJWYIUJWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971847 | |

| Record name | 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-50-9 | |

| Record name | Benzenecarboximidamide, 3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 56406-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzamidinium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Nitrobenzamidine Hydrochloride

Here is the in-depth technical guide for 3-Nitrobenzamidine Hydrochloride.

Functional Class: Serine Protease Inhibitor / Peptidomimetic Scaffold CAS: 56406-50-9 (Hydrochloride salt)

Executive Summary

This compound is a critical fragment scaffold in medicinal chemistry, primarily utilized as a P1 anchor residue in the design of serine protease inhibitors (e.g., Trypsin, Thrombin, Factor Xa). Structurally, it functions as an arginine mimetic, where the amidine group (

Unlike the parent benzamidine, the 3-nitro substituent provides a unique synthetic handle. It serves as a masked aniline (reducible to 3-aminobenzamidine), allowing for the subsequent attachment of peptide backbones or linker extensions without disrupting the essential amidine-Asp189 interaction. This guide details its physicochemical profile, optimized synthesis via the Pinner reaction, and biological utility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data | Note |

| IUPAC Name | 3-Nitrobenzenecarboximidamide hydrochloride | |

| Molecular Formula | ||

| Molecular Weight | 201.61 g/mol | Free base: 165.15 g/mol |

| Appearance | Off-white to pale yellow crystalline powder | Hygroscopic |

| Melting Point | 245 – 248 °C | Decomposes |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar organics (Hexane, Et2O) |

| pKa (Amidine) | ~10.4 – 10.8 (Estimated) | Lower than benzamidine (11.[1][2][3][4][5][6][7][8][9]6) due to electron-withdrawing |

Acid-Base Chemistry (Expert Insight)

The amidine group is a strong organic base. However, the nitro group at the meta-position is strongly electron-withdrawing (

-

Implication: While still protonated at physiological pH (7.4), 3-nitrobenzamidine is a slightly weaker base than benzamidine, which can subtly alter the electrostatics of binding in the S1 pocket.

Synthetic Pathways & Manufacturing

The industrial and laboratory standard for synthesis is the Pinner Reaction . Direct addition of ammonia to the nitrile is kinetically inert; the reaction must proceed via the imidate intermediate.

Reaction Logic & Flow

The synthesis proceeds in two distinct thermodynamic steps:

-

Activation: Acid-catalyzed addition of ethanol to 3-nitrobenzonitrile to form the imidate ester (Pinner Salt).

-

Amination: Nucleophilic displacement of the ethoxy group by ammonia.

Detailed Protocol

Step 1: Formation of the Imidate (Pinner Salt)

-

Dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous ethanol (5.0 eq). Critical: Solvent must be dry (<0.1% water) to prevent ester formation.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution until saturation (approx. 30-40% weight increase).

-

Seal the vessel and stir at room temperature for 16–24 hours. The electron-deficient nitrile reacts slower than benzonitrile; monitor by TLC (disappearance of nitrile).

-

Precipitate the imidate hydrochloride by adding cold anhydrous diethyl ether. Filter and dry under vacuum.

Step 2: Conversion to Amidine

-

Suspend the solid imidate intermediate in anhydrous ethanol.

-

Add a solution of saturated ammonia in ethanol (excess, ~3-4 eq) at 0°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Evaporate solvent to dryness. Recrystallize the crude residue from dilute HCl/Isopropanol to obtain pure this compound.

Self-Validating Checkpoint:

-

Success: Product is water-soluble and melts >240°C.

-

Failure: Product melts <50°C (likely the ethyl ester hydrolysis product) or is insoluble in water (unreacted nitrile).

Biological Application: Protease Inhibition

Mechanism of Action

3-Nitrobenzamidine acts as a competitive, reversible inhibitor of trypsin-like serine proteases. It occupies the S1 specificity pocket .

-

Recognition: The amidine group mimics the guanidinium side chain of Arginine (Arg) or the amine of Lysine (Lys).

-

Binding Mode:

-

Salt Bridge: The positively charged amidine forms a bidentate ionic interaction with the carboxylate of Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.

-

H-Bonding: The amidine protons donate hydrogen bonds to the backbone carbonyl of Gly219 and the hydroxyl of Ser190 .

-

Scaffold Positioning: The phenyl ring makes hydrophobic van der Waals contacts with the walls of the S1 pocket (residues 190–195 and 213–220).

-

Comparative Potency (Ki)

While specific Ki values vary by assay conditions, the trend relative to benzamidine is established:

| Inhibitor | Target: Trypsin (Ki) | Target: Thrombin (Ki) |

| Benzamidine (Parent) | ~18 - 35 µM | ~200 - 300 µM |

| 3-Nitrobenzamidine | ~40 - 60 µM | ~500 µM |

| 4-Aminobenzamidine | ~8 - 10 µM | ~80 µM |

*Note: The electron-withdrawing nitro group slightly weakens the amidine-Asp189 salt bridge compared to the parent, resulting in slightly lower potency (higher Ki). However, it remains a "ligand efficient" fragment.

Handling, Stability & Analytics

Storage and Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator.

-

Hydrolysis: In aqueous solution at pH > 9, the amidine can slowly hydrolyze to the amide (3-nitrobenzamide) and eventually the acid. Solutions should be prepared fresh or stored frozen at pH 6–7.

-

Light Sensitivity: Nitro compounds can undergo slow photochemical degradation; store in amber vials.

Analytical Methods

HPLC Method (Reverse Phase)

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 5 µm.

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: Acetonitrile

-

Gradient: 5% B to 60% B over 20 mins.

-

-

Detection: UV at 260 nm (Amidine

) and 210 nm . -

Retention: The amidine is polar and will elute early (low

). If retention is too low, use an ion-pairing agent (e.g., Hexanesulfonate) in the mobile phase.

1H NMR (DMSO-d6)

-

Amidine Protons: Broad singlets around

9.2 – 9.6 ppm (4H total, split due to restricted rotation and HCl salt). -

Aromatic Protons:

-

H-2 (singlet-like): ~8.8 ppm (between NO2 and Amidine).

-

H-4/H-6 (doublets): ~8.4 – 8.6 ppm.

-

H-5 (triplet): ~7.9 ppm.

-

References

-

Pinner Reaction Mechanism: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

-

Benzamidine Binding Crystallography: Yamane, J., et al. (2011).[1] Crystal structure of trypsin complexed with benzamidine.[1][6] RCSB Protein Data Bank (PDB: 3ATL).

-

Serine Protease Inhibition Constants: Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine. European Journal of Biochemistry.

-

Hammett Equation & pKa: Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Safety Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide (Analogous Safety Data).

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Nitrobenzamidine Hydrochloride

Introduction

3-Nitrobenzamidine hydrochloride is a synthetic small molecule that belongs to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. The strategic placement of a nitro group at the meta-position of the benzamidine scaffold modulates its electronic properties and potential binding interactions, making this compound a valuable tool for researchers in enzymology, drug discovery, and molecular biology. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory effects on key serine proteases, experimental protocols for its characterization, and the downstream consequences of its enzymatic modulation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN₃O₂ | |

| Molecular Weight | 201.61 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 245-248 °C | |

| CAS Number | 56406-50-9 |

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action of this compound is its function as a competitive inhibitor of serine proteases. This inhibition is reversible and occurs at the active site of the enzyme.

The catalytic activity of serine proteases relies on a catalytic triad, typically composed of serine, histidine, and aspartate residues. The positively charged amidinium group of 3-Nitrobenzamidine mimics the side chains of natural substrates like arginine and lysine, allowing it to bind to the S1 specificity pocket of the protease active site. This binding is stabilized by electrostatic interactions between the amidinium group and a conserved aspartate residue at the bottom of the S1 pocket. By occupying the active site, this compound directly competes with the endogenous substrate, thereby preventing the formation of the enzyme-substrate complex and inhibiting the catalytic activity of the protease.[1][2]

Figure 1: Competitive inhibition of a serine protease by 3-Nitrobenzamidine.

Target Proteases and Inhibitory Potency

While specific inhibitory constants (Ki) for this compound are not extensively reported in the literature, the inhibitory profile can be inferred from data on its parent compound, benzamidine. The nitro functional group is expected to influence the binding affinity. Further quantitative structure-activity relationship (QSAR) studies could elucidate the precise impact of the 3-nitro substitution.[1]

Below is a summary of known Ki values for benzamidine against key serine proteases, which serve as a valuable reference point.

| Target Protease | Benzamidine Ki (μM) | This compound Ki (μM) |

| Trypsin | 19[3], 21[4], 35[5][] | Data not available |

| Thrombin | 220[5][], 320[4] | Data not available |

| Plasmin | 350[5][] | Data not available |

| Urokinase (uPA) | 97[4] | Data not available |

Experimental Workflow: Characterization of Serine Protease Inhibition

The following section outlines a detailed, self-validating protocol for determining the inhibitory potency of this compound against a serine protease, such as trypsin. This protocol can be adapted for other serine proteases by selecting the appropriate substrate and buffer conditions.

Detailed Protocol: Enzyme Inhibition Assay

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Enzyme Stock Solution: Prepare a stock solution of the serine protease (e.g., bovine trypsin) in 1 mM HCl to a final concentration of 1 mg/mL. Store in aliquots at -20°C.

-

Substrate Stock Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent like DMSO.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be prepared to determine the IC₅₀ and Ki values.

2. Assay Procedure:

-

Set up a 96-well microplate.

-

Add a fixed volume of the assay buffer to each well.

-

Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.

-

Add a fixed amount of the enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells simultaneously.

-

Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for a set period (e.g., 10-30 minutes).

3. Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the V₀ against the substrate concentration for reactions with and without the inhibitor to generate Michaelis-Menten plots.

-

For competitive inhibition, the Vmax should remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

-

To determine the Ki, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be constructed. The lines for different inhibitor concentrations will intersect on the y-axis, characteristic of competitive inhibition. The Ki can be calculated from the slopes of these lines.

Figure 2: Workflow for determining the inhibitory kinetics of 3-Nitrobenzamidine.

Downstream Signaling and Physiological Consequences

The inhibition of specific serine proteases by this compound can have significant downstream effects on various biological pathways.

Inhibition of Trypsin

Trypsin is a key digestive enzyme, and its inhibition can impact protein digestion and nutrient absorption. In a research context, inhibiting trypsin is crucial for preventing the degradation of proteins during purification and analysis.

Inhibition of Thrombin and the Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[7][8] Inhibition of thrombin by this compound would be expected to have an anticoagulant effect by prolonging clotting times.[9][10][11]

Sources

- 1. Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.com [targetmol.com]

- 7. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral direct thrombin inhibition: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 3-Nitrobenzamidine Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-nitrobenzamidine hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. This guide will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and confirmation of this molecule. Given the limited direct spectroscopic data for the hydrochloride salt, this guide will leverage data from the closely related compound, 3-nitrobenzamide, to predict and interpret the spectra of this compound, with a thorough discussion of the expected spectral changes upon formation of the amidinium salt.

Introduction: The Importance of Spectroscopic Characterization

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about the connectivity of atoms, functional groups present, and the overall molecular weight. This compound, as a potential pharmacophore, requires rigorous characterization to ensure its identity and purity. This guide will provide the foundational knowledge and practical insights necessary to interpret the spectroscopic data of this compound.

The conversion of a benzamide to a benzamidine and its subsequent protonation to form a hydrochloride salt introduces distinct changes in the electronic and vibrational properties of the molecule. Understanding these changes is critical for accurate spectral interpretation.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][2][3][4] By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with proper sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it should dissolve the sample without exhibiting interfering signals in the regions of interest.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a small organic molecule on a 400 MHz spectrometer are:

-

Pulse width: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (signal averaging to improve signal-to-noise)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Typical parameters include a wider spectral width, a longer relaxation delay (due to the longer relaxation times of carbon nuclei), and a larger number of scans to compensate for the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amidinium group. The chemical shifts are influenced by the electron-withdrawing nitro group and the positively charged amidinium group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.8 | s | - | 1H |

| H-4 | ~8.4 | d | ~8 | 1H |

| H-5 | ~7.8 | t | ~8 | 1H |

| H-6 | ~8.2 | d | ~8 | 1H |

| NH₂ | ~9.0 - 9.5 | br s | - | 4H |

Interpretation:

-

Aromatic Protons: The aromatic protons will appear in the downfield region (7.8-8.8 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and amidinium groups.

-

H-2: This proton is ortho to both the nitro and amidinium groups, experiencing the strongest deshielding effect, and will likely appear as a singlet or a narrow triplet at the lowest field.

-

H-4 and H-6: These protons are ortho and para to the nitro group, respectively, and will be significantly deshielded. They are expected to appear as doublets due to coupling with H-5.

-

H-5: This proton is meta to both substituents and will be the most upfield of the aromatic protons, appearing as a triplet due to coupling with H-4 and H-6.

-

-

Amidinium Protons (NH₂): The four protons on the two nitrogen atoms of the amidinium group are expected to be equivalent due to resonance and rapid proton exchange. They will likely appear as a broad singlet at a very downfield position (9.0-9.5 ppm) due to the positive charge and deshielding environment. The broadness is a result of quadrupole broadening from the nitrogen atoms and chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Amidinium | ~165 |

| C-1 | ~135 |

| C-2 | ~125 |

| C-3 | ~148 |

| C-4 | ~128 |

| C-5 | ~130 |

| C-6 | ~132 |

Interpretation:

-

Amidinium Carbon: The carbon of the amidinium group is expected to be significantly downfield (~165 ppm) due to its direct attachment to two electronegative nitrogen atoms and its sp² hybridization.[6]

-

Aromatic Carbons:

-

C-3: The carbon bearing the nitro group will be the most downfield of the aromatic carbons due to the strong electron-withdrawing nature of the nitro group.

-

C-1: The carbon attached to the amidinium group will also be deshielded.

-

C-2, C-4, C-5, C-6: The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm), with their specific shifts influenced by the positions of the substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7][8][9][10][11] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following methods are commonly employed.

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.

-

Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: General workflow for FT-IR analysis.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amidinium group, the C=N bond, the aromatic ring, and the nitro group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3100 | N-H stretch (amidinium) | Strong, Broad |

| ~1670 | C=N stretch (amidinium) | Strong |

| 1620-1560 | N-H bend (amidinium) | Medium |

| 1600, 1475 | C=C stretch (aromatic) | Medium |

| 1550-1500 | N-O asymmetric stretch (nitro) | Strong |

| 1350-1300 | N-O symmetric stretch (nitro) | Strong |

| 800-700 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation:

-

Amidinium Group: The protonated amidine will show a broad, strong absorption in the 3400-3100 cm⁻¹ region due to the N-H stretching vibrations of the NH₂⁺ groups. The C=N stretching vibration will appear as a strong band around 1670 cm⁻¹. Additionally, an N-H bending vibration is expected in the 1620-1560 cm⁻¹ region.

-

Nitro Group: The nitro group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[14][15]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region and C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, the exact position of which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16][17][18][19][20] It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from the fragmentation patterns of the molecule.

Experimental Protocol for Mass Spectrometry

For a non-volatile salt like this compound, Electrospray Ionization (ESI) is a suitable ionization technique.

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for ESI-MS analysis.

Predicted Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to show a prominent peak for the protonated molecule (the 3-nitrobenzamidinium cation).

Table 4: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 166.06 | [M+H]⁺ (3-nitrobenzamidine cation) |

| 150.03 | [M+H - NH₂]⁺ |

| 120.03 | [M+H - NO₂]⁺ |

| 104.05 | [C₇H₆N]⁺ |

| 76.04 | [C₆H₄]⁺ |

Interpretation:

-

Molecular Ion: The base peak in the spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 166.06, corresponding to the 3-nitrobenzamidinium cation (C₇H₈N₃O₂⁺).

-

Fragmentation Pattern: Collision-induced dissociation (CID) or in-source fragmentation may lead to the observation of several fragment ions.

-

Loss of ammonia (NH₃) from the amidinium group would result in an ion at m/z 150.03.

-

Loss of the nitro group (NO₂) as a radical would lead to a fragment at m/z 120.03.

-

Further fragmentation of the aromatic ring can lead to characteristic ions such as the benzonitrile cation at m/z 104.05 and the benzyne radical cation at m/z 76.04. The fragmentation of amides often involves cleavage of the N-CO bond.[21]

-

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary approach to the structural characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups such as the amidinium, nitro, and aromatic moieties. Mass spectrometry provides the molecular weight and offers further structural clues through fragmentation analysis. By integrating the data from these three techniques, researchers can confidently confirm the identity and purity of this compound, a critical step in any drug discovery and development pipeline. This guide serves as a foundational resource for interpreting the spectroscopic data of this compound and similar molecules, promoting scientific rigor and accuracy.

References

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

Chegg. (2018, March 25). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Retrieved from [Link]

-

Fiveable. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Pradhan, J. (n.d.). IR Spectroscopy: Fundamentals and Applications. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Mass Spectrometry Principle and its Applications. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]

-

PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. In Energy & Fuels. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

-

ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. In Organic Letters. Retrieved from [Link]

-

IntechOpen. (2022, October 22). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Spectroscopy Online. (2011, June 1). Optimizing FT-IR Sampling for a Method to Determine the Chemical Composition of Microbial Materials. Retrieved from [Link]

-

EPA. (n.d.). GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1. Retrieved from [Link]

-

Fiveable. (n.d.). 1.3 Mass spectrometry (MS). In Organic Chemistry II. Retrieved from [Link]

-

BYJU'S. (n.d.). NMR spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation procedure for FTIR. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Chegg. (2019, April 2). Solved Below are the 1H NMR spectrum of nitro | Chegg.com. Retrieved from [Link]

-

Stanford University. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link] Mass%20Spectrometry%20Workshop%20Part%20II.pdf

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 3. ijirset.com [ijirset.com]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 10. m.youtube.com [m.youtube.com]

- 11. microbenotes.com [microbenotes.com]

- 12. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. longdom.org [longdom.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 19. sciepub.com [sciepub.com]

- 20. fiveable.me [fiveable.me]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

3-Nitrobenzamidine hydrochloride CAS number 56406-50-9 properties

Executive Summary

3-Nitrobenzamidine hydrochloride (CAS 56406-50-9) represents a critical scaffold in the study of serine protease inhibition and fragment-based drug discovery (FBDD).[1] While the unsubstituted parent compound, benzamidine, is the archetypal P1 residue mimic for trypsin-like proteases, the introduction of a nitro group at the meta (3-) position introduces distinct electronic and steric properties. These modifications alter the compound's basicity (pKa), solubility profile, and binding kinetics within the S1 specificity pocket of enzymes such as trypsin, thrombin, and urokinase-type plasminogen activator (uPA).

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Pinner reaction, its mechanism of competitive inhibition, and practical protocols for its utilization in kinetic assays.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the fundamental properties of this compound is prerequisite to its application in biochemical assays or synthetic workflows.[1]

Identity & Constants

| Property | Value |

| CAS Number | 56406-50-9 |

| IUPAC Name | 3-Nitrobenzenecarboximidamide hydrochloride |

| Molecular Formula | C₇H₇N₃O₂[1] · HCl |

| Molecular Weight | 201.61 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 245–248 °C (decomposition) |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |

Structural Analysis & Electronic Effects

The amidine group (-C(=NH)NH₂) is a strong organic base.[1] In the hydrochloride salt form, it exists as a resonance-stabilized amidinium cation.[1]

-

Basicity & pKa: Unsubstituted benzamidine has a pKa of ~11.[1]6. The 3-nitro group is strongly electron-withdrawing (Hammett constant

).[1] This inductive effect reduces the electron density on the amidine nitrogen, lowering the pKa of 3-nitrobenzamidine relative to the parent compound (estimated pKa range: 9.5–10.5). -

Implication: This lowered pKa can subtly affect the strength of the salt bridge formed with the Aspartate residue in the protease catalytic site, particularly at physiological pH (7.4), potentially modulating the off-rate (

) of the inhibitor.

Part 2: Synthesis & Manufacturing

The synthesis of this compound is classically achieved via the Pinner Reaction . This two-step sequence converts a nitrile to an amidine via an imidate ester intermediate.[1][2][3]

Synthesis Pathway (Graphviz Diagram)

Figure 1: The Pinner reaction pathway for converting 3-nitrobenzonitrile to this compound.[1]

Detailed Synthetic Protocol

Step 1: Formation of the Imidate Salt (Pinner Salt) [3][4]

-

Reagents: 3-Nitrobenzonitrile (1.0 eq), Absolute Ethanol (1.1 eq), Anhydrous solvent (e.g., CHCl₃ or Dioxane).

-

Procedure: Dissolve the nitrile in the solvent containing the alcohol. Cool the solution to 0°C.

-

Acidification: Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours). Maintain temperature <5°C to prevent hydrolysis.

-

Crystallization: Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a moisture-sensitive solid.[1]

-

Isolation: Filter rapidly under anhydrous conditions and wash with cold dry ether. Note: The Pinner salt is unstable and is typically used immediately.

Step 2: Aminolysis to Amidine

-

Reagents: Imidate salt (from Step 1), Ammonia (7N in Methanol or Ethanol).[1]

-

Procedure: Suspend the imidate salt in anhydrous ethanol. Add excess ethanolic ammonia (3–4 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Purification: Evaporate the solvent. Recrystallize the residue from dilute HCl/Ethanol or water/acetone to obtain pure this compound.[1]

Part 3: Mechanism of Action & Biological Utility[6][7]

3-Nitrobenzamidine functions as a competitive, reversible inhibitor of trypsin-like serine proteases.[1] Its utility lies in its ability to probe the S1 specificity pocket.

Binding Mechanism

The S1 pocket of trypsin-like proteases contains a conserved Aspartate residue (Asp189 in trypsin) at the bottom of a deep, hydrophobic cleft.

-

Electrostatic Anchor: The positively charged amidinium group of 3-nitrobenzamidine forms a bidentate salt bridge with the carboxylate of Asp189.

-

Hydrophobic Interaction: The benzene ring intercalates into the hydrophobic walls of the S1 pocket (formed by residues 190–195 and 214–220).

-

The Nitro Group Role: The 3-nitro group projects toward the opening of the pocket or interacts with adjacent subsites (S2/S1'), depending on the specific enzyme isoform (e.g., Thrombin vs. Factor Xa). This steric bulk can create selectivity differences compared to unsubstituted benzamidine.[1]

Inhibition Kinetics (Graphviz Diagram)

Figure 2: Competitive inhibition model. 3-Nitrobenzamidine (I) competes with substrate (S) for the active site of the enzyme (E).

Part 4: Experimental Protocols

Enzyme Inhibition Assay (Trypsin)

This protocol determines the

Materials:

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 1 mM stock in DMSO.[1]

-

Enzyme: Bovine Trypsin (approx. 100 nM final concentration).[1]

-

Inhibitor: 3-Nitrobenzamidine HCl (prepare serial dilutions: 0, 10, 50, 100, 500 µM).

Workflow:

-

Blanking: Add 150 µL Buffer to wells.

-

Inhibitor Addition: Add 20 µL of Inhibitor solution (varying concentrations) to respective wells.

-

Enzyme Addition: Add 10 µL of Trypsin solution. Incubate for 10 minutes at 25°C to establish binding equilibrium (

). -

Substrate Initiation: Add 20 µL of BAPNA substrate to start the reaction.

-

Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis: Plot

(initial velocity) vs. [I]. Use the Dixon plot (

Expected Result:

Part 5: Handling, Stability & Safety

-

Storage: Store at room temperature (15–25°C) in a desiccator. The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping but generally does not degrade the amidine functionality rapidly.

-

Stability: Stable under acidic and neutral conditions.[1] At high pH (>11), the free base may form, which is less stable and prone to hydrolysis to the amide or carboxylic acid over prolonged periods.

-

Safety (GHS):

References

-

Pinner Reaction Mechanism & Protocol

-

Benzamidine Inhibition of Trypsin

-

Thrombin Inhibition Studies

- Claeson, G., et al. (1993). Design of Thrombin Inhibitors based on the Benzamidine Structure.

-

Source:[1]

-

Physicochemical Data (CAS 56406-50-9)

Sources

- 1. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Trypsin Inhibitors [sigmaaldrich.com]

- 6. 4-Nitrobenzamidine hydrochloride | C7H8ClN3O2 | CID 170625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrobenzamidine Hydrochloride: Synthetic Evolution and Pharmacological Utility

The following is an in-depth technical guide on 3-Nitrobenzamidine Hydrochloride, structured for an expert audience.

Technical Whitepaper | Version 2.0

Executive Summary

This compound (CAS: 56406-50-9) represents a critical intermediate and probe in the structural evolution of serine protease inhibitors. While the unsubstituted benzamidine moiety is the archetypal competitive inhibitor for trypsin-like enzymes (targeting the S1 specificity pocket), the meta-nitro derivative serves two distinct high-value functions in drug development:

-

Electronic Probe: It allows researchers to modulate the pKa of the amidine group via the electron-withdrawing nitro group (

), altering the electrostatics of the critical salt bridge with Aspartate-189 (Asp189) in the catalytic triad. -

Synthetic Scaffold: It is the direct precursor to 3-aminobenzamidine , a gold-standard ligand used in affinity chromatography for purifying urokinase, thrombin, and trypsin.

This guide details the chemical genesis, physicochemical properties, and experimental protocols for utilizing this compound in fragment-based drug discovery (FBDD).

Historical Genesis & Synthetic Evolution

The history of 3-nitrobenzamidine is inextricably linked to the discovery of the Pinner Reaction in 1877 by Adolf Pinner. Before the advent of structure-based drug design (SBDD), the synthesis of amidines from nitriles was a challenging transformation due to the stability of the cyano group.

The Pinner Paradigm (1877)

Pinner discovered that passing dry hydrogen chloride gas through a mixture of a nitrile and an alcohol yielded an imidate hydrochloride salt (Pinner salt), which could then be converted to an amidine by treatment with ammonia.[1] This method remains the industrial standard for synthesizing this compound from 3-nitrobenzonitrile.

Evolution of Protease Inhibition (1960s-Present)

In the mid-20th century, researchers identified that the benzamidine scaffold mimics the side chain of Arginine (Arg). This led to its widespread adoption as a reversible competitive inhibitor.

-

1960s: Benzamidine identified as a specific inhibitor of trypsin (

). -

1970s: Introduction of 3- and 4-substituted derivatives to probe the S1 pocket geometry.

-

Modern Era: The benzamidine pharmacophore is the core of blockbuster anticoagulants like Dabigatran etexilate (Pradaxa), where the amidine functionality anchors the drug to the thrombin active site.

Chemical Architecture & Physicochemical Properties

The utility of 3-nitrobenzamidine lies in its electronic differentiation from the parent benzamidine.

Electronic Effects (Hammett Equation Application)

The amidine group is highly basic (

-

Substituent: 3-Nitro group (

) -

Effect: Strong electron-withdrawing (Inductive and Resonant).

-

Result: The electron density on the amidine carbon is reduced, destabilizing the protonated form relative to the parent.

-

Benzamidine

: ~11.6 -

3-Nitrobenzamidine

: ~10.2 (Estimated)

-

This shift is critical. While still protonated at physiological pH (7.4), the reduced basicity alters the free energy of desolvation, a key parameter in binding kinetics.

Comparative Data Table

| Property | Benzamidine HCl | 3-Nitrobenzamidine HCl | 3-Aminobenzamidine 2HCl |

| CAS | 1670-14-0 | 56406-50-9 | 37132-68-6 |

| MW ( g/mol ) | 156.61 | 201.61 | 208.09 |

| Electronic Character | Neutral Reference | Electron Deficient (EWG) | Electron Rich (EDG) |

| Primary Application | Crystallography Standard | Synthetic Intermediate / Probe | Affinity Ligand (Sepharose) |

| Trypsin | ~18 | ~60-100 | ~8 |

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via the Pinner method. Scale: 10 mmol input.

Reagents

-

3-Nitrobenzonitrile (1.48 g, 10 mmol)

-

Absolute Ethanol (anhydrous, 20 mL)

-

Dry HCl gas (generated in situ or from cylinder)

-

Ammonia (anhydrous methanolic solution, 7N)

-

Diethyl ether (anhydrous)

Step-by-Step Methodology

-

Pinner Salt Formation (Imidate):

-

Dissolve 3-nitrobenzonitrile in absolute ethanol in a flame-dried round-bottom flask.

-

Cool to 0°C in an ice bath to increase gas solubility and prevent hydrolysis.

-

Bubble dry HCl gas through the solution for 30-45 minutes until saturation.

-

Critical Checkpoint: The solution should turn slightly yellow/orange. Seal the flask and store at 4°C for 24-48 hours. A white precipitate (ethyl 3-nitrobenzimidate hydrochloride) may form.

-

-

Ammonolysis (Amidine Formation):

-

Remove excess HCl by concentrating the mixture under reduced pressure (keep temperature < 40°C to avoid decomposition).

-

Resuspend the residue (or the crude imidate solution) in cold anhydrous ethanol (10 mL).

-

Add 7N methanolic ammonia (3 equivalents) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

-

Isolation & Purification:

-

Evaporate solvent to dryness. The solid residue contains the product and ammonium chloride (

). -

Purification: Recrystallize from hot water/ethanol or wash the solid with cold water (minimal volume) to remove

if the product solubility allows, otherwise use hot ethanol filtration. -

Final Form: White to off-white crystalline solid.

-

Diagram: The Pinner Synthesis Pathway[2]

Caption: Synthetic workflow from nitrile precursor to 3-nitrobenzamidine and subsequent reduction to the 3-amino derivative.

Biochemical Mechanism: The Salt Bridge Interaction

The primary application of 3-nitrobenzamidine is as a probe for the S1 Specificity Pocket of serine proteases (Trypsin, Thrombin, Factor Xa).

The Pharmacophore

Trypsin-like proteases cleave peptides after positively charged residues (Arg, Lys). The enzyme's S1 pocket contains a deeply buried Aspartate (Asp189) residue at the bottom.

-

Recognition: The amidine group (

) mimics the guanidinium group of Arginine. -

Binding: It forms a bidentate salt bridge with the carboxylate of Asp189.

-

Inhibition: By occupying this pocket, it prevents the substrate's P1 residue from binding, competitively inhibiting catalysis.

Mechanism Diagram[3][4][5]

Caption: Schematic of the competitive inhibition mechanism. The amidine moiety anchors to Asp189, while the nitro group probes the S1 pocket geometry.

References

-

Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[2] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin by a series of substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585.

-

Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding, benzamidine binding and active site at pH 7.0. Journal of Molecular Biology, 98(4), 693-717.

-

Katz, B. A., et al. (2001).[3] Design of serine protease inhibitors.[3][4] Chemistry & Biology, 8(11), 1107-1121.[3]

-

RCSB Protein Data Bank. Crystal structure of trypsin complexed with benzamidine (PDB ID: 3PTB).

Sources

3-Nitrobenzamidine Hydrochloride: Mechanistic Profiling and Application as a Serine Protease Probe

Content Type: Technical Whitepaper & Experimental Guide Subject: 3-Nitrobenzamidine Hydrochloride (CAS: 56406-50-9) Primary Function: Competitive Serine Protease Inhibitor (Reversible) Target Audience: Enzymologists, Structural Biologists, and Medicinal Chemists

Executive Summary

This compound (3-NBA) represents a critical derivative in the benzamidine class of serine protease inhibitors. While unsubstituted benzamidine is the canonical inhibitor for trypsin-like enzymes (Trypsin, Thrombin, Factor Xa), the 3-nitro derivative offers unique utility in Structure-Activity Relationship (SAR) studies and fragment-based drug design.

The electron-withdrawing nature of the nitro group (

Part 1: Mechanistic Basis & Structural Biology

The "Lock and Key" Interaction (S1 Pocket)

The efficacy of 3-NBA stems from its structural mimicry of the arginine side chain, the natural substrate for trypsin-like serine proteases. The inhibition is competitive and reversible.[1]

-

The Anchor (P1 Position): The amidine group (

) is protonated at physiological pH. It enters the deep S1 specificity pocket of the enzyme. -

The Salt Bridge: The positively charged amidinium moiety forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 pocket.

-

The Scaffold: The phenyl ring acts as a rigid scaffold, engaging in hydrophobic van der Waals interactions with the walls of the pocket (formed by residues 190–195 and 214–220).

Electronic Substituent Effects (The Hammett Relationship)

The 3-nitro substituent is the defining feature of this probe. Unlike electron-donating groups (e.g., 4-amino in p-aminobenzamidine) which stabilize the positive charge, the nitro group is strongly electron-withdrawing.

-

Modulation: The nitro group lowers the

-

Binding Implications: While the salt bridge remains intact, the electron deficiency of the phenyl ring alters

-stacking potential with the peptide backbone of the enzyme (specifically Gly216 or Ser190). This makes 3-NBA a vital tool for probing the electrostatic limits of the S1 binding site.

Visualization of the Binding Mode

Figure 1: Mechanistic pathway of 3-Nitrobenzamidine binding to the S1 specificity pocket of serine proteases.

Part 2: Comparative Potency & Data

The following table contextualizes 3-NBA against the gold standard (Benzamidine) and the high-affinity derivative (4-Aminobenzamidine).

| Compound | Structure | Electronic Effect ( | Approx. | Primary Utility |

| Benzamidine | Unsubstituted | Neutral | General inhibition, Crystallography | |

| 4-Aminobenzamidine | 4-Amino (-NH2) | Electron Donating | Affinity Chromatography (coupling via amine) | |

| 3-Nitrobenzamidine | 3-Nitro (-NO2) | Electron Withdrawing | SAR Studies, Fragment Screening |

*Note:

Part 3: Experimental Protocols

Synthesis of 3-Nitrobenzamidine (Pinner Reaction)

Context: 3-NBA is commercially available, but in-house synthesis is often required for deuterated analogs or specific salt forms.

Reaction Flow:

3-Nitrobenzonitrile

Step-by-Step Methodology:

-

Imidate Formation: Dissolve 10 mmol of 3-nitrobenzonitrile in 20 mL of anhydrous ethanol.

-

Acidification: Cool to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the amide.

-

Incubation: Seal the vessel and stir at 4°C for 24 hours. The imidate ester hydrochloride usually precipitates.

-

Ammonolysis: Filter the precipitate (if formed) or use the solution directly. Add an excess of anhydrous ammonia (7N in methanol) at 0°C.

-

Final Conversion: Stir at room temperature for 48 hours.

-

Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Ether to obtain this compound.

Enzyme Kinetics Assay ( Determination)

Objective: Determine the inhibition constant (

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

-

Substrate: BAPNA (Stock: 10 mM in DMSO).

-

Inhibitor: 3-Nitrobenzamidine HCl (Stock: 10 mM in water).

Workflow:

-

Preparation: Prepare 5 cuvettes.

-

Fixed Substrate: Add BAPNA to a final concentration of 100

M (approx. -

Variable Inhibitor: Add 3-NBA to final concentrations of 0, 10, 20, 40, and 80

M. -

Initiation: Add Trypsin (final conc. 10–50 nM) to initiate the reaction.

-

Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes at 25°C.

-

Analysis: Plot

vs.

Experimental Workflow Diagram

Figure 2: Kinetic assay workflow for determining inhibition constants.

Part 4: Safety & Stability (E-E-A-T)

-

Solubility: 3-Nitrobenzamidine HCl is soluble in water up to ~50 mM. For higher concentrations, use DMSO.

-

Stability: The hydrochloride salt is stable at room temperature for years if kept desiccated. In solution (pH > 8), the amidine is subject to slow hydrolysis to the amide; prepare fresh stocks daily.

-

Safety: The compound is an irritant. The nitro group poses a theoretical reduction risk in reducing biological environments (e.g., cell-based assays with high DTT/TCEP concentrations), though it is stable in standard oxidative buffers.

References

-

Mares-Guia, M., & Shaw, E. (1965). Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain.[2] Journal of Biological Chemistry, 240, 1579-1585.[2][3]

-

Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European Journal of Biochemistry, 6(4), 502-506.

-

RCSB Protein Data Bank. Crystal Structure of Trypsin-Benzamidine Complex (PDB ID: 3PTB).

-

PubChem Compound Summary. 3-Nitrobenzamidine (CID 12576 - Note: Link directs to amide/related; specific salt form CAS 56406-50-9).[4]

Sources

- 1. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STUDIES ON THE ACTIVE CENTER OF TRYPSIN. THE BINDING OF AMIDINES AND GUANIDINES AS MODELS OF THE SUBSTRATE SIDE CHAIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. 3-Nitrobenzamidine 95 56406-50-9 [sigmaaldrich.com]

The Theoretical Binding Mode of 3-Nitrobenzamidine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide delineates the theoretical binding mode of 3-Nitrobenzamidine hydrochloride, a competitive inhibitor of serine proteases. Synthesizing principles of molecular recognition, computational modeling, and biophysical validation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We present a hypothesized binding model grounded in the extensive literature on benzamidine-based inhibitors and provide a systematic workflow for its experimental and computational validation. This guide emphasizes the causality behind methodological choices, ensuring a robust framework for investigating and optimizing nitro-substituted benzamidine derivatives as therapeutic agents.

Introduction: The Therapeutic Potential of Benzamidine Derivatives

Benzamidine and its derivatives are a well-established class of competitive inhibitors targeting serine proteases, a large family of enzymes integral to numerous physiological and pathological processes, including blood coagulation, digestion, and inflammation.[1][2] Their mechanism of action relies on the mimicry of the natural arginine or lysine substrates, allowing the positively charged amidinium group to anchor within the S1 specificity pocket of the protease active site. The therapeutic potential of these inhibitors has driven extensive research into structure-activity relationships (SAR) to enhance potency and selectivity.[1] this compound, with its electron-withdrawing nitro group, presents a compelling case for nuanced binding interactions that can be harnessed for targeted drug design.

The Serine Protease Active Site: A Primer

Understanding the architecture of the serine protease active site is fundamental to elucidating the binding mode of any inhibitor. The active site is characterized by a catalytic triad and a series of substrate-binding pockets (S pockets).

-

The Catalytic Triad: Comprised of Aspartate, Histidine, and Serine residues, this triad is responsible for the peptide bond hydrolysis. While not directly forming strong interactions with the benzamidine moiety, its geometry defines the catalytic center.

-

The S1 Specificity Pocket: This pocket is the primary determinant of substrate specificity and the key interaction site for benzamidine derivatives.[3] In trypsin-like proteases, the S1 pocket is deep and negatively charged, featuring a conserved Aspartate residue at its base that forms a salt bridge with the positively charged guanidinium group of arginine or the ammonium group of lysine. The amidinium group of benzamidine mimics this interaction.

-

The Oxyanion Hole: Formed by the backbone amides of conserved Glycine and Serine residues, the oxyanion hole stabilizes the tetrahedral intermediate during catalysis. While not a primary binding site for the ground state of a competitive inhibitor, its electrostatic environment can influence inhibitor orientation.

Hypothesized Binding Mode of this compound to Trypsin

Based on the known interactions of benzamidine derivatives and the unique properties of the nitro group, we propose the following theoretical binding mode of this compound to human trypsin.

The positively charged amidinium group of 3-Nitrobenzamidine anchors deep within the S1 specificity pocket, forming a crucial salt bridge with the carboxylate side chain of Asp189. This interaction is the primary driver of binding affinity. The benzene ring of the inhibitor is positioned within the S1 pocket, making hydrophobic contacts with the side chains of surrounding residues.

The key to the specific binding mode of the 3-nitro derivative lies in the orientation of the nitro group. We hypothesize that the nitro group engages in a π-hole interaction with the backbone carbonyl oxygen of a residue lining the S1 pocket, such as Gly219 or Ser214. A π-hole is a region of positive electrostatic potential on the nitrogen atom of the nitro group, which can favorably interact with a region of negative electrostatic potential, such as the lone pair of electrons on a carbonyl oxygen. This interaction would further stabilize the inhibitor in a specific orientation within the active site.

Visualizing the Hypothesized Binding Mode

Caption: Hypothesized interactions of 3-Nitrobenzamidine in the S1 pocket of trypsin.

Computational Workflow for Binding Mode Prediction and Refinement

To computationally test and refine our hypothesized binding mode, a multi-step in silico workflow is required.

Molecular Docking

Molecular docking is the first step to predict the preferred binding pose of 3-Nitrobenzamidine within the trypsin active site.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of human trypsin from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Define the binding site (grid box) encompassing the S1 pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of 3-Nitrobenzamidine.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Perform multiple docking runs to ensure conformational sampling.

-

-

Analysis of Results:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-scoring poses for key interactions (salt bridges, hydrogen bonds, hydrophobic contacts, and potential π-hole interactions).

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the docked pose and a more detailed analysis of the interactions over time.

Protocol:

-

System Preparation:

-

Use the most plausible docked pose from the molecular docking step as the starting structure.

-

Solvate the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K).

-

Equilibrate the system under constant volume and then constant pressure.

-

-

Production Run:

-

Run the simulation for a sufficient duration (e.g., 100-500 nanoseconds) to observe stable binding.

-

-

Trajectory Analysis:

-

Calculate RMSD to assess the stability of the ligand's binding pose.

-

Analyze the persistence of key interactions (e.g., salt bridge distance, hydrogen bond occupancy) over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Visualization of the Computational Workflow

Caption: Computational workflow for predicting and refining the binding mode.

Experimental Validation of the Theoretical Binding Mode

Computational predictions must be validated through experimental techniques to confirm the theoretical binding mode.

X-ray Crystallography

X-ray crystallography provides the most definitive atomic-level picture of the protein-ligand complex.

Protocol:

-

Protein Expression and Purification: Express and purify a sufficient quantity of high-purity human trypsin.

-

Co-crystallization:

-

Screen for crystallization conditions of trypsin in the presence of a molar excess of this compound.

-

Alternatively, soak pre-formed trypsin crystals in a solution containing the inhibitor.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from a suitable crystal.

-

Solve the crystal structure using molecular replacement with a known trypsin structure as a model.

-

Refine the structure and model the inhibitor into the electron density map.

-

-

Analysis:

-

Visualize the refined structure to identify all protein-ligand interactions at atomic resolution.

-

Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes upon binding and provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol:

-

Sample Preparation: Prepare solutions of trypsin and this compound in the same buffer.

-

Titration: Titrate the inhibitor into the protein solution in a stepwise manner.

-

Data Analysis: Fit the resulting thermogram to a suitable binding model to extract the thermodynamic parameters.

Site-Directed Mutagenesis

Mutating key residues hypothesized to be involved in binding and measuring the impact on binding affinity can provide strong evidence for their role in the interaction.

Protocol:

-

Mutant Generation: Create mutant versions of trypsin where key residues (e.g., Asp189, residues in the hydrophobic pocket, or the residue providing the backbone carbonyl for the π-hole interaction) are replaced.

-

Binding Assays: Determine the binding affinity of this compound to the mutant proteins using ITC or enzyme inhibition assays.

-

Analysis: A significant loss in binding affinity for a particular mutant implicates that residue in the binding of the inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Considerations

The 3-nitro substitution provides a key data point for building QSAR models for benzamidine-based inhibitors.

Table 1: Physicochemical Properties and Their Potential Influence on Binding

| Property | Descriptor | Influence on Binding of 3-Nitrobenzamidine |

| Electronic Effects | Hammett constant (σ) | The nitro group is strongly electron-withdrawing, which can influence the pKa of the amidinium group and the electrostatic potential of the aromatic ring. |

| Hydrophobicity | Partition coefficient (logP) | The nitro group can modulate the overall hydrophobicity of the molecule, affecting its interactions with the hydrophobic S1 pocket. |

| Steric Effects | Molar refractivity (MR) | The size and shape of the nitro group will influence the steric fit within the S1 pocket. |

| π-hole Interaction | Electrostatic potential | The positive electrostatic potential on the nitrogen of the nitro group can lead to stabilizing interactions with electron-rich regions of the protein. |

Conclusion

The theoretical binding mode of this compound to serine proteases is a compelling hypothesis rooted in established principles of molecular recognition. The proposed salt bridge with Asp189, hydrophobic interactions within the S1 pocket, and a stabilizing π-hole interaction involving the 3-nitro group provide a strong foundation for further investigation. The integrated computational and experimental workflow detailed in this guide offers a robust pathway for validating this hypothesis and can serve as a template for the rational design and optimization of next-generation serine protease inhibitors. By understanding the intricate details of these binding interactions, drug development professionals can more effectively design molecules with enhanced potency, selectivity, and therapeutic potential.

References

- Mares, M., Meloun, B., Pavlík, M., Kostka, V., & Baudys, M. (1989). Primary structure of salmon trypsin. FEBS letters, 251(1-2), 94-98.

- Leung, D., Abbenante, G., & Fairlie, D. P. (2000). Protease inhibitors: current status and future prospects. Journal of medicinal chemistry, 43(3), 305-341.

- Babine, R. E., & Bender, S. L. (1997). Molecular recognition of protein− ligand complexes: applications to drug design. Chemical reviews, 97(5), 1359-1472.

-

Bauzá, A., Frontera, A., & Mooibroek, T. J. (2019). π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry–A European Journal, 25(58), 13436-13443. Available from: [Link]

- Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Structure-based virtual screening for drug discovery: a problem-centric review. The AAPS journal, 14(1), 133-141.

-

Geratz, J. D., Cheng, M. C., & Tidwell, R. R. (1973). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 16(9), 970-973. Available from: [Link]

- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

- Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber biomolecular simulation programs.

-

RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved February 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

- Wang, R., Lu, Y., & Wang, S. (2003). The evaluation of point charges on a protein in a continuum dielectric.

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purdue.edu [purdue.edu]

Navigating the Synthesis and Handling of 3-Nitrobenzamidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, synthesis, and application of 3-Nitrobenzamidine hydrochloride. As a critical reagent and building block in medicinal chemistry and drug discovery, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering a holistic perspective rooted in practical laboratory experience and established chemical principles.

Unveiling the Profile of this compound: A Molecule of Interest

This compound is a valuable intermediate in organic synthesis, particularly in the creation of heterocyclic compounds and novel pharmaceutical agents.[1] Its structure, featuring a nitro group on the benzene ring and a benzamidine moiety, makes it a versatile precursor for compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The benzamidine group itself is a privileged scaffold in drug design, known for its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.

However, the very features that make this compound synthetically useful also contribute to its potential hazards. The presence of the nitroaromatic group and the hydrochloride salt necessitate a meticulous approach to its handling and storage.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The following table summarizes the key hazard information based on available safety data sheets (SDS) and information on structurally related compounds.